molecular formula C20H18N2O3S2 B11188412 (2E)-[3-(4-ethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene][(4-methylphenyl)sulfonyl]ethanenitrile

(2E)-[3-(4-ethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene][(4-methylphenyl)sulfonyl]ethanenitrile

Cat. No.: B11188412
M. Wt: 398.5 g/mol
InChI Key: JUEYQRPEYCDIDL-CZIZESTLSA-N
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Description

2-[(2E)-3-(4-ETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-2-(4-METHYLBENZENESULFONYL)ACETONITRILE is a complex organic compound featuring a thiazolidine ring, a phenyl group, and a sulfonyl group

Preparation Methods

The synthesis of 2-[(2E)-3-(4-ETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-2-(4-METHYLBENZENESULFONYL)ACETONITRILE typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis begins with the formation of the thiazolidine ring, followed by the introduction of the phenyl and sulfonyl groups. Common reagents used in these steps include thionyl chloride, ethyl phenyl ketone, and methylbenzenesulfonyl chloride.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane and toluene are often used.

    Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency.

Chemical Reactions Analysis

2-[(2E)-3-(4-ETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-2-(4-METHYLBENZENESULFONYL)ACETONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

2-[(2E)-3-(4-ETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-2-(4-METHYLBENZENESULFONYL)ACETONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(4-ETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-2-(4-METHYLBENZENESULFONYL)ACETONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidine ring and sulfonyl group play crucial roles in binding to these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

2-[(2E)-3-(4-ETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-2-(4-METHYLBENZENESULFONYL)ACETONITRILE can be compared with similar compounds such as:

Properties

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

(2E)-2-[3-(4-ethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(4-methylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C20H18N2O3S2/c1-3-15-6-8-16(9-7-15)22-19(23)13-26-20(22)18(12-21)27(24,25)17-10-4-14(2)5-11-17/h4-11H,3,13H2,1-2H3/b20-18+

InChI Key

JUEYQRPEYCDIDL-CZIZESTLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N\2C(=O)CS/C2=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CSC2=C(C#N)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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